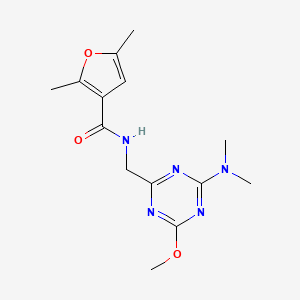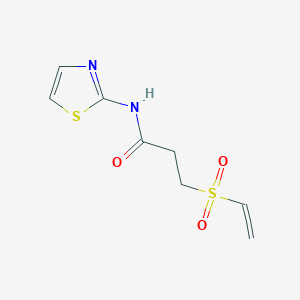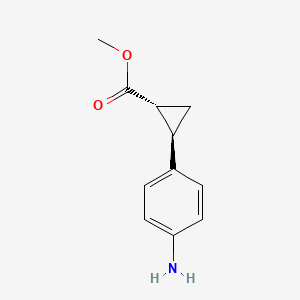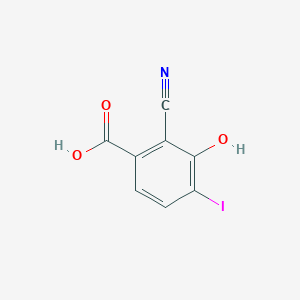
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound known for its unique chemical structure and versatile applications across various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:
Starting Materials: : The synthesis begins with commercially available 2,5-dimethylfuran and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.
Reaction Process
Step 1: : Alkylation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with chloromethyl methyl ether in the presence of a base like sodium hydride to obtain a triazine derivative.
Step 2: : The triazine derivative is then reacted with 2,5-dimethylfuran in a coupling reaction, possibly using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).
Reaction Conditions: : The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) with controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While the above steps describe the laboratory synthesis, industrial production might involve more scalable methods:
Optimized Solvents and Reagents: : Using cost-effective and less toxic solvents.
Automated Synthesis: : Employing automated synthesizers to manage precise addition and reaction parameters.
Purification Techniques: : Utilizing high-performance liquid chromatography (HPLC) and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes a variety of chemical reactions:
Oxidation: : This compound can undergo oxidative reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Substitution reactions involving nucleophiles or electrophiles can modify the triazine or furan ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenated reagents under mild conditions.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted triazine and furan derivatives.
Scientific Research Applications
This compound has significant applications across multiple research areas:
Chemistry
Catalysis: : As a potential ligand for catalytic reactions.
Polymer Science: : As a monomer for synthesizing specialty polymers.
Biology
Biochemical Probes: : Used in the development of probes for detecting specific biochemical pathways.
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in metabolic pathways.
Medicine
Pharmaceutical Development: : Potential lead compound for developing drugs targeting specific receptors or enzymes.
Diagnostic Agents: : Used in the synthesis of diagnostic agents for imaging techniques.
Industry
Agrochemicals: : Development of herbicides or pesticides.
Material Science: : As a component in the fabrication of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets
Enzymes: : It may inhibit enzymes by binding to their active sites, thus affecting the catalytic activity.
Receptors: : It can act on certain receptors to modulate their activity, either as an agonist or antagonist.
Pathways Involved
Signal Transduction Pathways: : Influencing various cellular signaling pathways, thereby altering cellular responses.
Metabolic Pathways: : Modifying metabolic processes by inhibiting or activating key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide apart is its combined triazine and furan functionalities, offering unique reactivity and specificity in various applications, making it more versatile than its counterparts.
There you have it: everything you wanted to know and more about this compound!
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-6-10(9(2)22-8)12(20)15-7-11-16-13(19(3)4)18-14(17-11)21-5/h6H,7H2,1-5H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXJBMDYIGSBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800267.png)
![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2800270.png)


![N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2800273.png)
![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)
![10-Bromo-11-methyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-ol](/img/structure/B2800283.png)

